
3-Amino-2-methylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methylpropane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol derivative, characterized by the presence of an amino group and a thiol group attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide, followed by hydrolysis to yield the desired product . Another method includes the reaction of cysteamine hydrochloride with acetic anhydride in the presence of potassium hydroxide to maintain a pH of 8 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and thiols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methylpropane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups allow the compound to form covalent bonds with proteins and enzymes, modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the structure and function of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-methylpropane-2-thiol
- 2-Amino-2-methyl-1-propanol
- Cysteamine
Uniqueness
3-Amino-2-methylpropane-1-thiol is unique due to its specific combination of an amino group and a thiol group on a propane backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings .
Propiedades
Fórmula molecular |
C4H11NS |
|---|---|
Peso molecular |
105.20 g/mol |
Nombre IUPAC |
3-amino-2-methylpropane-1-thiol |
InChI |
InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |
Clave InChI |
ZNJIPRNZAZBOBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



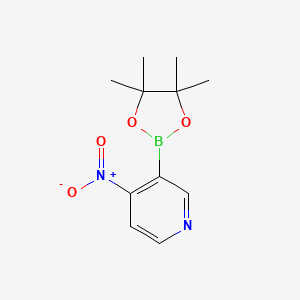
![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)


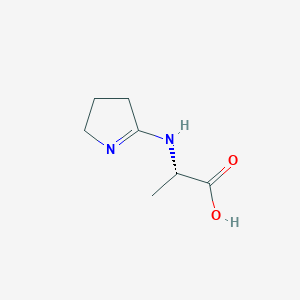
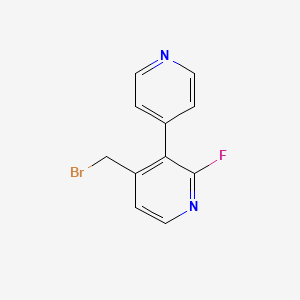
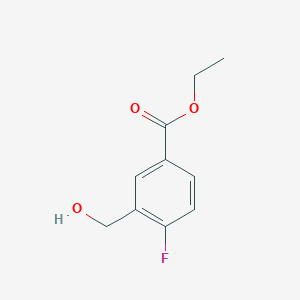
![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


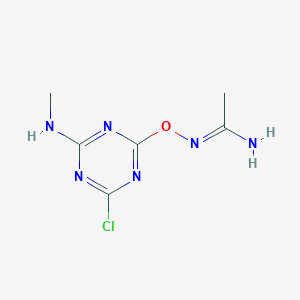

![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
